

Application Notes and Protocols for SW033291

In Vivo Administration

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Compound of Interest

Compound Name: 15-Pgdh-IN-2

Cat. No.: B12386804

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These application notes provide detailed protocols for the in vivo administration of SW033291, a selective and high-affinity inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The following information is intended for researchers, scientists, and drug development professionals working with this compound in animal models.

Introduction

SW033291 is a potent small molecule inhibitor of 15-PGDH, the key enzyme responsible for the degradation of prostaglandins, including prostaglandin E2 (PGE2). By inhibiting 15-PGDH, SW033291 effectively increases the endogenous levels of PGE2 in various tissues, thereby promoting tissue regeneration and repair. Research has demonstrated its efficacy in diverse preclinical models, including hematopoietic recovery after bone marrow transplantation, amelioration of colitis, liver regeneration, and improvement of type 2 diabetes mellitus.

Data Presentation

Table 1: In Vivo Dosing Regimens for SW033291 in Mice

Animal Model	Dosing	Route of Administration	Frequency	Duration	Observed Effects
Hematopoietic Recovery	5 mg/kg	Intraperitoneal (IP)	Twice daily	21 days	Accelerated recovery of neutrophils, platelets, and red blood cells following bone marrow transplantation.
Hematopoietic Recovery	10 mg/kg	Intraperitoneal (IP)	Twice daily	3 days (5 doses)	Doubling of peripheral neutrophil counts, a 65% increase in marrow SKL cells, and a 71% increase in marrow SLAM cells.
Colitis	5 mg/kg or 10 mg/kg	Intraperitoneal (IP)	Twice daily	7 days	Ameliorated severity of dextran sodium sulfate-induced colitis.
Partial Hepatectomy	Not Specified	Not Specified	Not Specified	Not Specified	Increased rate and extent of liver regeneration.

Type 2 Diabetes Mellitus	5 mg/kg	Intraperitoneal (IP)	Twice daily	10 weeks	Improved T2DM by regulating steroid hormone biosynthesis and linoleic/arachidonic acid metabolism.
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Table 2: Pharmacokinetic and Pharmacodynamic Effects of SW033291 in Mice

Parameter	Value	Conditions
PGE2 Level Increase	~2-fold	In bone marrow, colon, lung, and liver at 3 hours after a 10 mg/kg IP dose.
15-PGDH Inhibition (in vitro)	Ki = 0.1 nM	
Cellular 15-PGDH Activity Reduction	85%	In A549 cells.
Cellular PGE2 Level Increase	3.5-fold	In A549 cells at 500 nM, with an EC50 of ~75 nM.

Experimental Protocols

Protocol 1: Preparation of SW033291 for Intraperitoneal Injection

Materials:

- SW033291 powder
- Dimethyl sulfoxide (DMSO)

- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

Procedure:

This protocol is for preparing a 2.5 mg/mL suspension of SW033291.

- Prepare a stock solution of SW033291 in DMSO at a concentration of 25.0 mg/mL.
- To prepare 1 mL of the final working solution, sequentially add the following co-solvents:
 - Add 100 μ L of the 25.0 mg/mL SW033291 stock solution in DMSO to 400 μ L of PEG300.
 - Mix thoroughly by vortexing.
 - Add 50 μ L of Tween-80 to the solution and mix again.
 - Add 450 μ L of saline to bring the final volume to 1 mL.
- Mix the final solution thoroughly by vortexing. Gentle sonication can be used to aid dissolution and create a uniform suspension.
- The final concentration of the SW033291 suspension will be 2.5 mg/mL. This formulation is suitable for intraperitoneal injection.

Note: An alternative vehicle formulation used in a type 2 diabetes model consists of 85% dextrose-5 water, 10% ethanol, and 5% Cremophor EL.

Protocol 2: In Vivo Administration of SW033291 in a Murine Model of Hematopoietic Recovery

Animal Model:

- C57BL/6J mice (8-10 weeks old) are commonly used.

Procedure:

- Prepare the SW033291 dosing solution as described in Protocol 1.
- For a 10 mg/kg dose, inject 4 μ L of the 2.5 mg/mL solution per gram of mouse body weight via intraperitoneal (IP) injection.
- Administer the injection twice daily. For a 3-day study, this will result in a total of 5 doses.
- A vehicle control group should be included, receiving injections of the same vehicle solution without SW033291, following the same dosing schedule.
- Monitor the animals for any adverse effects. No adverse effects on weight, activity, blood counts, or blood chemistry were reported following one week of administration at 20 mg/kg.
- At the end of the study, tissues can be harvested for analysis. For hematopoietic studies, bone marrow cells are typically harvested 6 hours after the last injection.

Visualizations

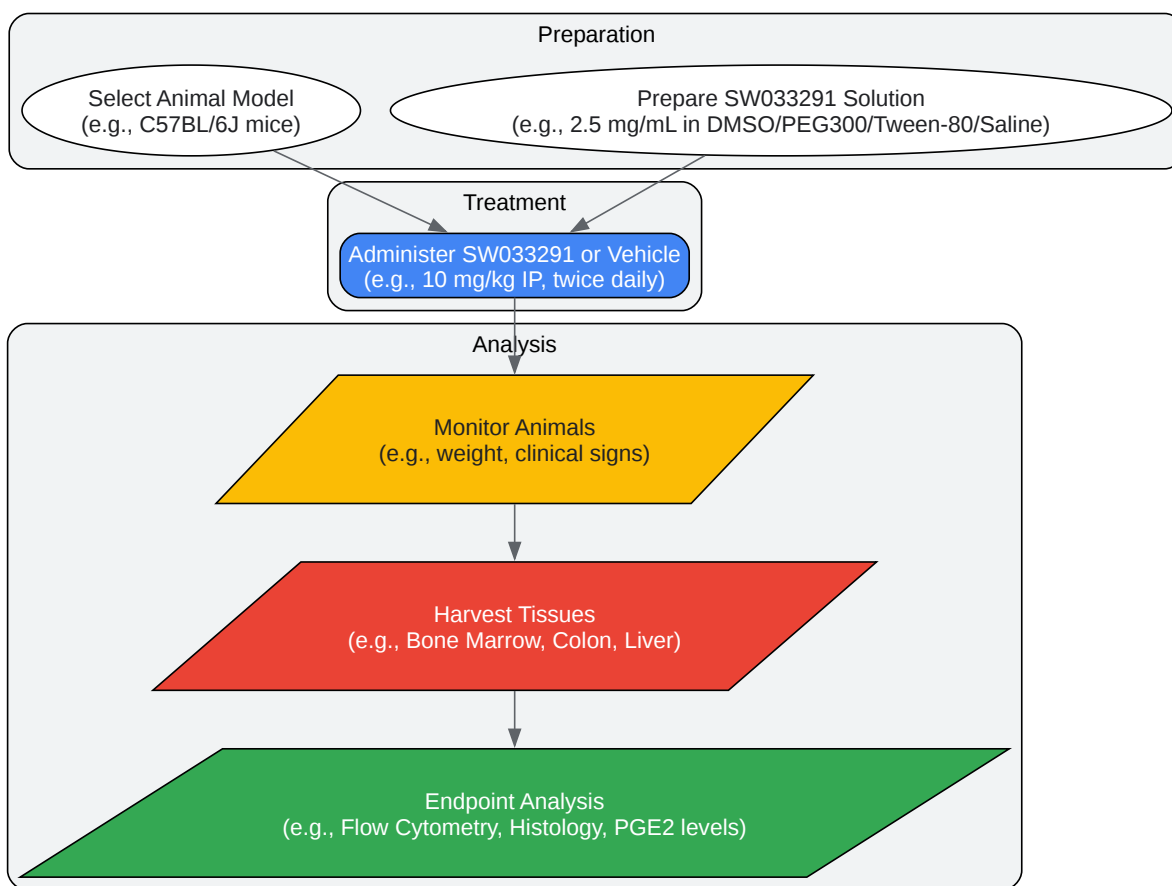
Signaling Pathway of SW033291 Action



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Caption: Mechanism of action of SW033291.

Experimental Workflow for In Vivo Efficacy Study



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Caption: General workflow for an in vivo study with SW033291.

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